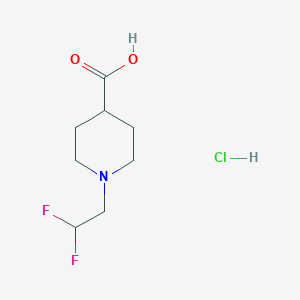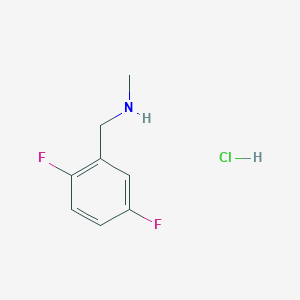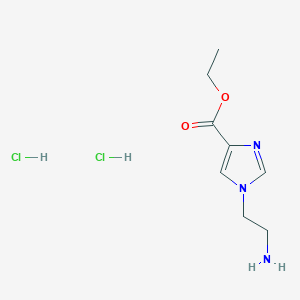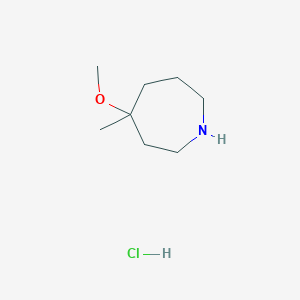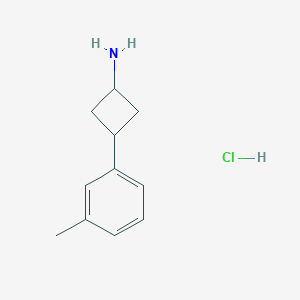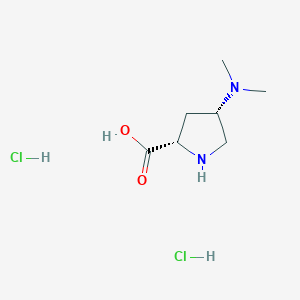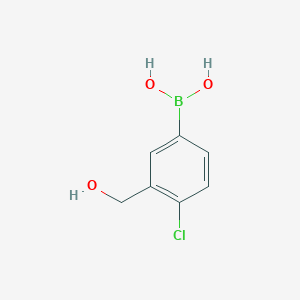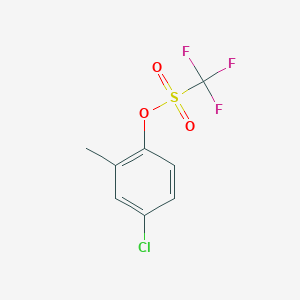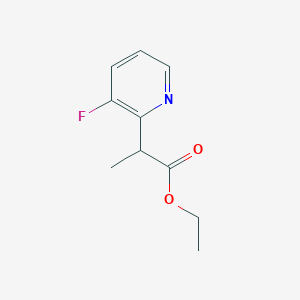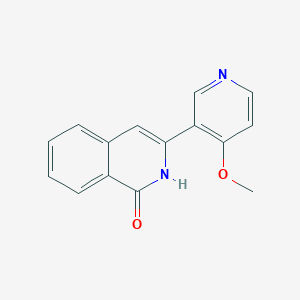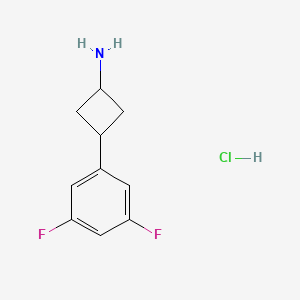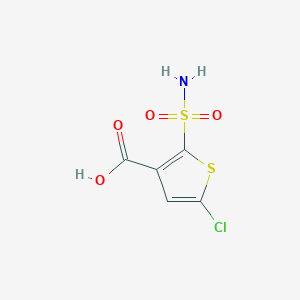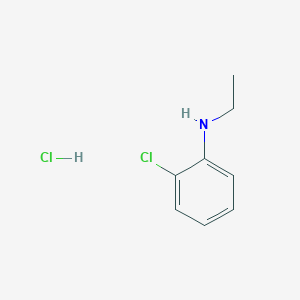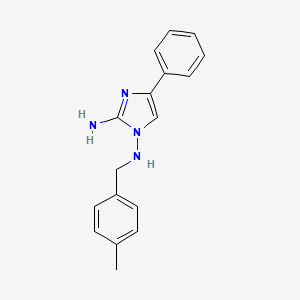
N~1~-(4-methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine
Übersicht
Beschreibung
N~1~-(4-methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine (NMBPIDA) is an organic compound belonging to the family of imidazole diamines. It is a colorless solid with a molecular weight of 263.36 g/mol. NMBPIDA is a versatile compound that has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, a catalyst in organic reactions, and a biochemical and physiological agent.
Wissenschaftliche Forschungsanwendungen
Synthesis of Lignans and Neolignans
- Summary : This compound is used in the synthesis of lignans and neolignans, which are natural products with a variety of biological properties, including antioxidant and anti-inflammatory activities .
- Methods : The synthesis involves a green procedure using Trametes versicolor laccase as a biocatalyst for oxidative coupling .
- Results : The procedure allows for the creation of diphenylbutadiene structures, which are rare in nature but have significant biological activities .
CDK2 Inhibition for Cancer Treatment
- Summary : Derivatives of the compound have been investigated as novel CDK2 inhibitors, which is a promising approach for selective cancer treatment .
- Methods : Small molecules featuring the compound’s scaffold were synthesized and tested for their ability to inhibit CDK2/cyclin A2 .
- Results : The compounds showed significant inhibitory activity, with IC50 values ranging from 0.057 to 0.119 mM, indicating potential as cancer therapeutics .
Antibacterial Activities
- Summary : Pyridazinone derivatives of the compound have been tested for their antibacterial activities against various strains, including Methicillin-resistant Staphylococcus aureus .
- Methods : The derivatives were synthesized and characterized by NMR, FT-IR spectroscopies, and ESI-MS methods, followed by antibacterial screening .
- Results : The synthesized compounds displayed antibacterial activities, suggesting their potential use in treating bacterial infections .
Synthesis of Benzimidazole Derivatives
- Summary : This compound is utilized in the synthesis of various benzimidazole derivatives, which are important for their potential pharmacological activities .
- Methods : The synthesis process often involves the formation of benzimidazole cores, followed by X-ray crystal structure analysis to determine the molecular and crystal structure .
- Results : The analysis provides insights into the intermolecular interactions, such as hydrogen bonds and π-π interactions, which are crucial for the stability of the structure .
Antimicrobial Compound Development
- Summary : Derivatives of the compound have been explored for their antimicrobial properties, particularly against resistant strains of bacteria .
- Methods : The derivatives are synthesized and their antimicrobial activities are assessed using various microbiological assays .
- Results : Some derivatives have shown promising results as potential antimicrobial agents, which could lead to the development of new treatments for infections .
Material Science and Dye Synthesis
- Summary : The compound and its derivatives find applications in the synthesis of dyes, sanitizers, and corrosion inhibitors .
- Methods : These applications involve chemical synthesis and characterization techniques to develop materials with desired properties .
- Results : The synthesized materials exhibit properties that are useful for industrial applications, such as dyeing fabrics or inhibiting corrosion .
Green Synthesis of Diphenylbutadienes
- Summary : This compound is involved in the green synthesis of diphenylbutadienes, which are a subclass of lignans with potential anti-inflammatory and antioxidant activities .
- Methods : The synthesis uses Trametes versicolor laccase as a biocatalyst in an environmentally friendly procedure .
- Results : The method provides a sustainable approach to synthesizing compounds with significant biological properties .
Pyrazole Derivatives Synthesis
- Summary : The compound serves as a precursor in the synthesis of pyrazole derivatives, which are influential in various fields due to their diverse biological and industrial applications .
- Methods : The synthesis involves strategic functionalization of the pyrazole ring, leading to structurally diverse derivatives .
- Results : The derivatives exhibit a range of properties, making them valuable for pharmaceutical and material science applications .
Medicinal Chemistry
- Summary : Derivatives of the compound have been explored for their medicinal applications, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s, anti-inflammatory, and antioxidant activities .
- Methods : The research involves the discovery and synthesis of novel compounds with the aforementioned biological activities .
- Results : The compounds demonstrate a variety of medicinal properties, highlighting their potential in drug development .
Eigenschaften
IUPAC Name |
1-N-[(4-methylphenyl)methyl]-4-phenylimidazole-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13-7-9-14(10-8-13)11-19-21-12-16(20-17(21)18)15-5-3-2-4-6-15/h2-10,12,19H,11H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFOGZNSSXSKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride](/img/structure/B1434026.png)
